molecular formula C8H5N3O3 B3056652 2(1H)-quinoxalinone, 8-nitro- CAS No. 73148-21-7

2(1H)-quinoxalinone, 8-nitro-

Cat. No.: B3056652
CAS No.: 73148-21-7
M. Wt: 191.14 g/mol
InChI Key: QHXOJSHQYLLSHR-UHFFFAOYSA-N
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Description

2(1H)-quinoxalinone, 8-nitro- is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry

Preparation Methods

The synthesis of 2(1H)-quinoxalinone, 8-nitro- can be achieved through several methods. One common approach involves the nitration of 2(1H)-quinoxalinone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration. Another method involves the use of nitrating agents such as nitronium tetrafluoroborate (NO2BF4) in an organic solvent like dichloromethane. Industrial production methods may involve continuous flow nitration processes to ensure consistent product quality and yield.

Chemical Reactions Analysis

2(1H)-quinoxalinone, 8-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to a hydroxylamine or an amine group.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex heterocyclic compounds.

Scientific Research Applications

2(1H)-quinoxalinone, 8-nitro- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of other quinoxaline derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-quinoxalinone, 8-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular signaling pathways and exerting its biological activities.

Comparison with Similar Compounds

2(1H)-quinoxalinone, 8-nitro- can be compared with other similar compounds, such as:

    Quinoline: Both quinoline and quinoxaline are nitrogen-containing heterocycles, but quinoline has a single nitrogen atom in the ring system, whereas quinoxaline has two.

    8-Hydroxyquinoline: This compound has a hydroxyl group at the 8-position instead of a nitro group. It exhibits different chemical properties and biological activities compared to 2(1H)-quinoxalinone, 8-nitro-.

    2-Methylquinoline: This compound has a methyl group at the 2-position instead of a nitro group. It is used in different applications and has distinct chemical reactivity.

Properties

IUPAC Name

8-nitro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-7-4-9-5-2-1-3-6(11(13)14)8(5)10-7/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXOJSHQYLLSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348773
Record name 8-nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73148-21-7
Record name 8-nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloromethyl 2-(trimethylsilyl)ethyl ether (10.0 mL, 56.3 mmol) was added to tetrahydrofuran solution (500 mL) containing a mixture (21.6 g) of the 5-nitroquinoxalin-2-one derivative and the 8-nitroquinoxalin-2-one derivative obtained in the above (1), and then sodium hydride (2.30 g, 60% dispersion in oil, 57.3 mmol) was added thereto under ice-cooling. After the resulting reaction solution was stirred at room temperature for 1.5 hours, aqueous ammonium chloride solution was added thereto, and the mixture was extracted with chloroform. After the organic layer was washed with saturated brine, it was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. To the resulting residue was added 4N hydrogen chloride/1,4-dioxane solution (100 mL), and the solution was stirred at room temperature for 1 hour. After removal of the insolubles by filtration, the filtrate was concentrated in vacuo. The resulting residue was purified by a column chromatography on silica gel to obtain the above 5-nitroquinoxaline-2-one derivative (11.6 g) protected with SEM, as a yellow solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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